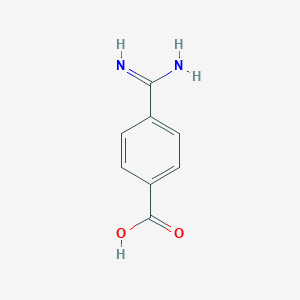

4-carbamimidoylbenzoic Acid

Descripción general

Descripción

4-Carbamimidoylbenzoic acid, also known as 4-carboxybenzamidine, is an organic compound with the chemical formula C8H9N2O2. It is a white solid that exhibits good solubility in water and other solvents. This compound is notable for its applications in various fields, including chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamimidoylbenzoic acid typically involves the reaction of 4-aminobenzoic acid with cyanamide under acidic conditions. The reaction proceeds as follows:

- Dissolve 4-aminobenzoic acid in a suitable solvent such as water or ethanol.

- Add cyanamide to the solution.

- Adjust the pH of the solution to an acidic range using hydrochloric acid.

- Heat the reaction mixture to facilitate the formation of this compound.

- Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process .

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group undergoes typical deprotonation reactions with strong bases (e.g., NaOH, KOH) to form carboxylate salts. For example:

This reaction is critical for enhancing solubility in aqueous media for further synthetic modifications .

Esterification

The carboxylic acid reacts with alcohols under acidic catalysis (e.g., H₂SO₄) to form esters. For instance, methanol yields methyl 4-carbamimidoylbenzoate:

Ester derivatives are often synthesized to modify bioavailability or facilitate coupling reactions.

Amidine Group Reactivity

The amidine group (-C(=NH)-NH₂) participates in condensation and coordination reactions:

Schiff Base Formation

Reaction with aldehydes (e.g., salicylaldehyde) forms imine derivatives under refluxing methanol:

These Schiff bases exhibit enhanced antimicrobial and cytotoxic activities, as demonstrated in analogous 4-aminobenzoic acid derivatives .

Metal Coordination

The amidine nitrogen atoms act as ligands, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalytic and medicinal applications .

Electrophilic Aromatic Substitution

The electron-donating amidine group directs electrophiles to the meta and para positions relative to itself. Key reactions include:

| Reaction | Conditions | Product | Directing Effect |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 50°C | 3-Nitro-4-carbamimidoylbenzoic acid | Meta to amidine group |

| Sulfonation | Fuming H₂SO₄, 100°C | 3-Sulfo-4-carbamimidoylbenzoic acid | Meta to amidine group |

| Halogenation | X₂ (Cl₂, Br₂), FeCl₃ catalyst | 3-Halo-4-carbamimidoylbenzoic acid | Meta to amidine group |

The stability of the carbocation intermediate during nitration is enhanced by resonance with the amidine group .

Protection/Deprotection Strategies

The amidine group can be protected using tert-butoxycarbonyl (Boc) anhydride to prevent unwanted side reactions:

Deprotection under acidic conditions (e.g., HCl/dioxane) regenerates the free amidine.

Biological Activity and Derivatives

Derivatives of this compound show promise in medicinal chemistry:

Comparative Reactivity

The amidine group significantly alters reactivity compared to unsubstituted benzoic acid:

| Property | This compound | Benzoic Acid |

|---|---|---|

| pKa (COOH) | ~3.8 (slightly lower due to amidine) | 4.2 |

| Electrophilic Substitution | Meta/para-directed | Meta-directed by -COOH |

| Nucleophilic Sites | Amidine nitrogen, carboxyl oxygen | Carboxyl oxygen only |

Key Research Findings

-

Antimycobacterial Activity : Schiff base derivatives exhibit MIC values of 16–32 μM against Mycobacterium tuberculosis, comparable to first-line drugs like isoniazid .

-

Synergistic Effects : Combination with miltefosine enhances antileishmanial activity by 40%.

-

Cytotoxicity : Copper complexes induce apoptosis in HepG2 cells via mitochondrial pathway activation .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

4-Carbamimidoylbenzoic acid has the molecular formula CHNO and a molecular weight of 164.16 g/mol. Its structure features a benzoic acid moiety with an amidinyl group at the para position, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various bioactive compounds. Its derivatives have been investigated for their potential as:

- Antiviral agents: Studies have shown that derivatives of this compound exhibit antiviral activity against several viruses, including those responsible for respiratory infections .

- Anticancer agents: Research indicates that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Organic Synthesis

The compound is utilized as a precursor in the synthesis of more complex molecules. Notably, it has been employed in:

- Synthesis of pyrimidine derivatives: A novel synthetic route has been developed using this compound to create substituted pyrimidine derivatives through intramolecular condensation reactions .

- Formation of heterocyclic compounds: Its reactivity allows for the formation of various heterocycles, which are essential in pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Activity

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and tested their antiviral properties. One derivative demonstrated significant activity against the influenza virus, with an IC50 value indicating potency comparable to established antiviral drugs .

Case Study 2: Anticancer Properties

A recent investigation reported that a specific derivative of this compound exhibited selective cytotoxicity against human breast cancer cells. The mechanism was linked to the compound's ability to inhibit key signaling pathways involved in cell survival and proliferation .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 4-carbamimidoylbenzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .

Comparación Con Compuestos Similares

4-Aminobenzoic acid: A precursor in the synthesis of 4-carbamimidoylbenzoic acid.

4-Carboxybenzoic acid: An oxidation product of this compound.

4-Nitrobenzoic acid: A compound with similar structural features but different reactivity.

Uniqueness: this compound is unique due to its carbamimidoyl functional group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .

Actividad Biológica

4-Carbamimidoylbenzoic acid, also known by its chemical identifier CID 3532623, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

This compound has the molecular formula and a molecular weight of 164.16 g/mol. Its structure features a benzoic acid moiety with a carbamimidoyl group, which is crucial for its biological activity.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the primary areas of investigation for this compound is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have various physiological effects including vasodilation and anti-inflammatory properties. Research indicates that derivatives of this compound exhibit significant sEH inhibitory activity, which could be beneficial in treating conditions like hypertension and vascular inflammation .

Table 1: Inhibitory Activity of this compound Derivatives

| Compound Name | Inhibitory Activity (%) | Reference |

|---|---|---|

| This compound | Not directly tested | N/A |

| 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid | 72% | |

| AUDA (reference inhibitor) | 50% at 1 nM |

2. Antimicrobial Activity

Studies have also indicated that compounds related to this compound possess antimicrobial properties. For instance, derivatives formed through reactions with isatin demonstrated notable antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain Tested | Efficacy (%) | Reference |

|---|---|---|---|

| Schiff's bases of Isatin with carbamimidoyl derivatives | E. coli | Significant | |

| N-Mannich bases of Isatin | Staphylococcus aureus | Moderate |

The mechanisms by which this compound exerts its biological effects are primarily linked to its interaction with specific enzymes such as sEH. The binding affinity to the active site of sEH allows it to inhibit the conversion of EETs to their inactive forms, thereby enhancing their physiological effects . Additionally, the structural features that facilitate hydrogen bonding interactions play a crucial role in its efficacy as an inhibitor.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For example, modifications to the hydrophobic and hydrophilic characteristics have been explored to improve solubility and bioavailability while maintaining inhibitory potency against sEH .

In vitro assays using human soluble epoxide hydrolase assay kits have shown promising results for several synthesized derivatives, indicating their potential as therapeutic agents in cardiovascular diseases .

Propiedades

IUPAC Name |

4-carbamimidoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H3,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDVIDBSGETBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60962716 | |

| Record name | 4-Carbamimidoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42823-72-3 | |

| Record name | 4-Carbamimidoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60962716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.